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Compound of Interest

Compound Name:
1-(5-Bromofuran-2-

carbonyl)indoline-2-carboxamide

CAS No.: 1103513-95-6

Cat. No.: B2896850

Get Quote

Executive Summary & Pharmacophore Rationale
The hybridization of indoline (dihydroindole) and furan scaffolds represents a strategic

approach in modern medicinal chemistry to access "privileged structures" capable of binding

multiple biological targets.

The Indoline Core: Acts as a rigid, lipophilic scaffold that mimics purine or amino acid

residues (e.g., Tryptophan). The N1 and C5 positions offer critical vectors for optimizing

solubility and electronic affinity.

The Furan Moiety: Serves as a bioisostere for phenyl rings, reducing lipophilicity (LogP)

while introducing a hydrogen bond acceptor (oxygen lone pairs). However, it introduces

metabolic liabilities (ring opening) that must be mitigated through steric shielding or

electronic deactivation.

This guide dissects the SAR of two distinct architectures:
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Fused Systems (Furo[3,2-b]indoles): Rigid, planar systems often targeting DNA intercalation

or kinase ATP pockets.

Linked/Spiro Hybrids: Flexible or 3D-spiro scaffolds often targeting bacterial DNA gyrase or

tubulin polymerization.

Architecture A: Fused Furo[3,2-b]indoles
(Anticancer Focus)
Fused furoindolines restrict conformational freedom, maximizing binding entropy. The primary

application is in oncology, specifically targeting renal and breast cancer cell lines.

SAR Map & Substitution Logic
The biological activity is governed by the electron density of the tricyclic core and the nature of

the "pendant" aryl groups.

Key SAR Rules:

N1-Position (The Solubility Handle): Methylation or short alkyl chains are tolerated. Bulky

groups here often reduce potency due to steric clash with the binding pocket (e.g., ATP hinge

region).

C2/C4-Positions (Furan Ring): Substitution at the furan C2 position with hydroxymethyl or

formyl groups is critical for hydrogen bonding.

Insight: Compound 10a (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-

yl)methanol) exhibited selective activity against A498 renal cancer cells.[1] The dual

hydroxymethyl motifs likely interact with polar residues in the target active site.

C5-C7 (Indoline Benzene Ring):

C5: Electron-withdrawing groups (EWGs) like F, Cl, or Br enhance metabolic stability and

often increase potency by modulating the pKa of the N1-H (if unsubstituted).

C7: Substitution here is generally disfavored, likely due to steric hindrance preventing

optimal planar alignment.
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Visualization: General SAR & Numbering
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Caption: Figure 1: SAR Hotspots of Furo[3,2-b]indoline Anticancer Agents. Key vectors for

modification include the N1 solubility handle and C5 electronic tuning site.

Architecture B: Linked & Spiro Hybrids
(Antimicrobial Focus)
Unlike the fused systems, linked hybrids (via amide, hydrazone, or chalcone bridges) and

spiro-systems (sharing a single atom) offer greater 3D complexity. These are highly effective as

DNA Gyrase Inhibitors in bacteria (S. aureus, E. coli).

Mechanistic SAR (DNA Gyrase Targeting)
The Linker: A hydrazide-hydrazone (-CONH-N=CH-) or amide linker provides the necessary

"kink" to fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase.
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The Furan Ring: Acts as a lipophilic cap that occupies the hydrophobic pocket.

Indoline C5 Substitution:

Halogens (F, Cl): Crucial. The electronegativity enhances binding affinity via halogen

bonding with backbone carbonyls of the protein.

Compound 6k: An amide-linked furan-indoline hybrid with a C5-fluoro group showed

superior activity to standard antibiotics against E. coli.

Quantitative Data Summary[2]
Table 1: Comparative Activity of Furan-Indoline Hybrids

Compound
Class

Architectur
e

Key
Substituent

Target/Cell
Line

Activity
(IC50 / MIC)

Ref

10a

Fused

Furo[3,2-

b]indole

2,4-

di(hydroxyme

thyl)

A498 (Renal

Cancer)
IC50: < 5 µM [1]

6k
Amide-Linked

Hybrid
C5-Fluoro

E. coli (DNA

Gyrase)
MIC: 4 µg/mL [2]

3b

Spiro-

oxindole

Chalcone

Furan-2-yl

MCF-7

(Breast

Cancer)

IC50: 4.1 µM [3]

Generic
Spiro[indoline

-pyrrolizine]
Unsubstituted S. aureus

Inactive (>64

µg/mL)
[4]

Note: Data normalized from diverse assays. Lower IC50/MIC indicates higher potency.

Experimental Protocols
Synthesis of Furo[3,2-b]indoline Scaffold (Interrupted
Fischer Indolization)
Context: This method is preferred over radical cyclization for its scalability and stereocontrol.
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Reagents: Phenylhydrazine, Dihydrofuran derivative, 4% H2SO4, Acetonitrile.

Hydrazone Formation: Dissolve the ketone substrate (furan-containing ketone) in

acetonitrile. Add 1.0 eq of phenylhydrazine. Stir at RT for 2 hours until TLC indicates

consumption of starting material.

Cyclization (Fischer Indolization):

Cool the reaction mixture to 0°C.

Slowly add 4% H2SO4 (aq) or PPA (Polyphosphoric acid).

Reflux at 80°C for 4-6 hours. Critical Step: Monitor for the "interrupted" intermediate if

targeting the indoline (dihydro) species; prolonged heating may lead to full aromatization

to indole.

Workup: Neutralize with sat. NaHCO3. Extract with EtOAc (3x). Wash combined organics

with brine.

Purification: Flash column chromatography (Hexane/EtOAc gradient). Furoindolines often

elute later than their indole counterparts due to the basic nitrogen.

Biological Validation: DNA Gyrase Supercoiling Assay
Context: To confirm the MoA of antimicrobial hybrids.

Setup: Mix relaxed pBR322 plasmid DNA (0.5 µg), DNA Gyrase enzyme (1-2 units), and

Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1

mM ATP).

Treatment: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 100

µM). Include Ciprofloxacin as a positive control.

Incubation: Incubate at 37°C for 60 minutes.

Termination: Stop reaction with 8 µL of stop solution (5% SDS, 0.25% bromophenol blue,

40% glycerol).
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Analysis: Electrophorese on 1% agarose gel. Supercoiled DNA migrates faster than relaxed

DNA. Quantify bands using densitometry.

Mechanism of Action: DNA Gyrase Inhibition
The following diagram illustrates the proposed binding mode of Linked Furan-Indoline Hybrids

within the bacterial DNA Gyrase ATP-binding pocket.
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Caption: Figure 2: Mechanism of Action - DNA Gyrase Inhibition. The hybrid molecule

competes with ATP, stabilizing the enzyme in an inactive conformation via H-bonds and
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hydrophobic interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2896850?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896850?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

